molecular formula C14H10Cl3F3N4O B2482282 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide CAS No. 338395-59-8

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide

Cat. No.: B2482282
CAS No.: 338395-59-8
M. Wt: 413.61
InChI Key: BHZGMBDAKNWMNN-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide is a useful research compound. Its molecular formula is C14H10Cl3F3N4O and its molecular weight is 413.61. The purity is usually 95%.
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Scientific Research Applications

Environmental Occurrence and Toxicity

  • Triclosan (TCS) , a compound structurally distinct but sharing chlorinated and fluorinated motifs, is widely used as an antibacterial agent in consumer products. Its environmental presence is notable due to partial elimination in sewage treatment plants, leading to its detection in various environmental compartments. TCS's biodegradability and interactions with environmental factors like chlorine and ozone can result in more toxic and persistent by-products. The ecological impact includes toxicity towards aquatic organisms and potential human health risks due to bioaccumulation (Bedoux et al., 2012).

Toxicity and Environmental Impacts of Similar Compounds

  • 2,4-D herbicide , another chlorinated compound, has been extensively studied for its environmental and health impacts. Its widespread use in agriculture and urban settings has necessitated reviews of its toxicity, revealing a focus on occupational risks, neurotoxicity, and effects on non-target species. This underscores the importance of understanding the broader environmental and health impacts of such chemicals (Zuanazzi et al., 2020).

Sorption and Environmental Behavior

  • Research on phenoxy herbicides , including 2,4-D, shows complex sorption behavior in soils, which is crucial for understanding their environmental mobility and persistence. Soil organic matter and iron oxides are significant sorbents, affecting the distribution and potential impact of these compounds in the environment (Werner et al., 2012).

Antibacterial and Anti-inflammatory Agents

  • The study of trifluoromethylpyrazoles highlights the chemical functionality of fluorinated compounds in medicinal chemistry, particularly for their antibacterial and anti-inflammatory properties. This research area exemplifies the dual nature of such compounds, offering potential therapeutic benefits while also posing environmental and health risks (Kaur et al., 2015).

Safety and Hazards

For a similar compound, “N’- [3-chloro-5- (trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide”, the safety information includes hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenoxy)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3F3N4O/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGMBDAKNWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.